molecular formula C8H8N2O2 B2915100 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid CAS No. 2444577-95-9

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid

Cat. No. B2915100
CAS RN: 2444577-95-9
M. Wt: 164.164
InChI Key: RZZNWEPWXPTPAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored to obtain this compound. One notable approach involves a multicomponent condensation reaction. In this process, malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents react to form 6,7-dihydro-5H-cyclopenta[c]pyridazine derivatives. The reaction proceeds through several steps, including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. The resulting bicyclic structure is of interest for its potential biological activity .


Molecular Structure Analysis

The molecular formula of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid is C₉H₉N₃O₂ . Its 2D chemical structure can be visualized as a fused pyridazine and cyclopentane ring system. For a more detailed analysis, refer to the 3D molecular structure available in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : The IR and NMR spectra provide insights into functional groups and connectivity within the molecule .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNWEPWXPTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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